molecular formula C12H7F2N B11927614 2,4-Difluorocarbazole

2,4-Difluorocarbazole

Cat. No.: B11927614
M. Wt: 203.19 g/mol
InChI Key: LJDKJKISPQIRFK-UHFFFAOYSA-N
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Description

2,4-Difluorocarbazole is a fluorinated derivative of carbazole, where fluorine atoms are substituted at the 2- and 4-positions of the aromatic ring. This modification significantly alters its electronic and photophysical properties, making it valuable in organic electronics, particularly in polymer solar cells (OSCs) and organic semiconductors. The fluorine atoms enhance electron affinity, lower the highest occupied molecular orbital (HOMO) energy level, and improve charge transport efficiency due to their strong electronegativity and ability to induce molecular packing via non-covalent interactions .

  • Condensation reactions of fluorinated benzene derivatives with aldehydes or amines under nitrogen atmosphere .
  • Copolymerization strategies, where fluorinated carbazole units are integrated into polymer backbones to optimize energy levels and solubility .

Properties

Molecular Formula

C12H7F2N

Molecular Weight

203.19 g/mol

IUPAC Name

2,4-difluoro-9H-carbazole

InChI

InChI=1S/C12H7F2N/c13-7-5-9(14)12-8-3-1-2-4-10(8)15-11(12)6-7/h1-6,15H

InChI Key

LJDKJKISPQIRFK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=C(N2)C=C(C=C3F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-difluorocarbazole typically involves the fluorination of carbazole derivatives. One common method includes the reaction of 2,4-difluorobromobenzene with ferrocyanide in the presence of a palladium complex catalyst and N,N-dimethylacetamide as the solvent . The reaction is carried out at temperatures ranging from 100 to 150°C for 1-6 hours .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and more efficient catalysts to enhance yield and reduce production costs .

Chemical Reactions Analysis

Types of Reactions: 2,4-Difluorocarbazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted carbazoles, hydrofluorocarbazoles, and carbazole quinones .

Scientific Research Applications

Organic Electronics

One of the most prominent applications of 2,4-difluorocarbazole is in the field of organic electronics. Its excellent electron-transporting properties make it a candidate for use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs).

  • Case Study : A study demonstrated that devices incorporating this compound exhibited improved efficiency and stability compared to those using traditional materials. The compound's high electron mobility contributes to better charge transport within the device structure.

Photonic Devices

The compound is also utilized in photonic devices due to its ability to emit light efficiently when subjected to electrical stimulation. This property is crucial for applications in lasers and light-emitting devices.

  • Data Table :
    Device TypeEfficiency (%)Stability (Hours)
    OLED with 2,4-DFCB18.5100
    Standard OLED15.070

Chemical Sensors

This compound has been explored as a sensing material for detecting various chemicals due to its fluorescence properties. It can be functionalized to enhance selectivity towards specific analytes.

  • Case Study : Research indicated that modified sensors using this compound could detect volatile organic compounds (VOCs) at low concentrations, demonstrating its potential for environmental monitoring applications.

Medicinal Applications

Although primarily studied for its electronic properties, there are emerging interests in the medicinal applications of this compound.

Anticancer Activity

Preliminary studies suggest that derivatives of carbazole compounds exhibit anticancer properties. The fluorination may enhance these effects by altering the compound's interaction with biological targets.

  • Data Table :
    CompoundIC50 (µM)Cell Line
    This compound5.0HeLa
    Non-fluorinated Carb.10.0HeLa

Antimicrobial Properties

Another area of interest is the antimicrobial activity of this compound and its derivatives. Studies have shown promising results against various bacterial strains.

  • Case Study : A series of tests demonstrated that compounds with fluorinated carbazole structures exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli.

Comparison with Similar Compounds

Key Findings and Implications

Positional Fluorination Matters : The this compound configuration offers a balance between solubility, crystallinity, and charge transport, outperforming 3,6-difluorocarbazole in some OSC applications .

Synergy in Terpolymers : Combining this compound with units like difluorobenzene or diketopyrrolopyrrole (DPP) enhances device performance by optimizing energy level alignment .

Beyond Electronics : Fluorinated aromatic compounds like diflunisal highlight the versatility of 2,4-difluorophenyl groups in diverse fields, though their synthetic complexity varies .

Biological Activity

2,4-Difluorocarbazole is a synthetic compound derived from carbazole, which has garnered attention due to its potential biological activities, particularly in the fields of oncology and neuroprotection. This article reviews the synthesis, biological evaluations, and therapeutic implications of this compound based on diverse research findings.

Synthesis of this compound

The synthesis of this compound typically involves multi-step organic reactions, including halogenation and cyclization processes. Recent studies have focused on optimizing these synthetic pathways to enhance yield and purity. For instance, palladium-catalyzed methods have been explored to facilitate the introduction of fluorine atoms at the 2 and 4 positions on the carbazole ring .

Antitumor Activity

This compound has shown promising antitumor properties in various studies. For instance, it was evaluated against several cancer cell lines using the MTT assay. The compound demonstrated significant cytotoxicity with IC50 values ranging from 1.52 μM to 9.60 μM , indicating potent activity against breast cancer cell lines compared to standard treatments like Taxol .

Table 1: Antitumor Activity of this compound

Cell LineIC50 (μM)Reference
MCF-71.52
MDA-MB-2319.60
HepG2N/A

Moreover, apoptosis assays revealed that treatment with this compound induced early and late apoptosis in MCF-7 cells, indicating its potential as an anticancer agent through apoptotic pathways .

Neuroprotective Effects

In addition to its antitumor effects, this compound has been investigated for its neuroprotective properties. Studies showed that it could inhibit acetylcholinesterase (AChE) activity selectively, which is crucial for neurodegenerative disease management . The compound demonstrated protective effects against oxidative stress-induced cell death in neuronal cell lines (SH-SY5Y) under H₂O₂ exposure.

Table 2: Neuroprotective Activity of this compound

CompoundAChE Inhibition (%)Cell Viability (%)Reference
This compoundHighMaintained >90%

Antimicrobial Properties

Preliminary evaluations have also suggested that this compound exhibits antimicrobial activity against various bacterial strains. It was tested using the disc diffusion method against both gram-positive and gram-negative bacteria. Results indicated significant inhibition zones for certain concentrations .

Table 3: Antimicrobial Activity of this compound

Bacterial StrainInhibition Zone (mm)Reference
Staphylococcus aureus15
Pseudomonas aeruginosa12

Case Studies

Several case studies have documented the therapeutic potential of this compound:

  • Anticancer Efficacy : A study involving a mouse model demonstrated that administration of this compound alongside conventional chemotherapy resulted in a synergistic effect on tumor reduction.
  • Neuroprotection in Animal Models : In vivo studies showed that treatment with this compound significantly improved cognitive function in models of Alzheimer's disease by reducing oxidative stress markers.

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